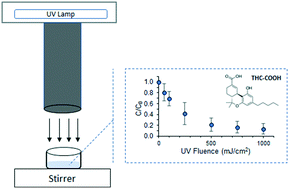Photo-oxidation of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol using medium-pressure UV and UV/H2O2 – a kinetic study†
Environmental Science: Water Research & Technology Pub Date: 2018-06-14 DOI: 10.1039/C8EW00159F
Abstract
The main psychoactive compound in Cannabis sativa, Δ9-tetrahydrocannabinol (THC), and its metabolites are emerging organic contaminants that have been detected in waste and surface waters around the globe. This study tested the efficacy of advanced oxidation processes (i.e., direct UV photolysis or UV/H2O2 processes) towards the treatment of the main human metabolite of THC, THC-COOH. Three different waters were selected to evaluate the photolysis and oxidation performance with polychromatic UV light in the range of 200–300 nm, and the effect of pH on the photooxidation of THC-COOH was also studied. The results indicated that direct UV photolysis followed pseudo first-order kinetics, with fluence-based rate constants ranging from 1.9(0.3)–2.7(0.2) × 10−3 cm2 mJ−1, 0.6(0.2)–1.0(0.1) × 10−3 cm2 mJ−1, and 0.6(0.2)–0.9(0.2) × 10−3 cm2 mJ−1 for THC-COOH prepared in deionised (DI) water, Suwannee River humic acid (SRHA) dissolved in DI water, and natural lake water, respectively. This study found that the UV/H2O2 process did not enhance the oxidation rate in comparison to direct photolysis, and no effect of pH from 5.6 ± 0.2 to 8.7 ± 0.2 was observed. Hence, the hydroxyl radical (HO˙) degradation pathway played a less important role in the overall oxidation of THC-COOH under the tested conditions (i.e., SRHA and lake water) than direct photolysis.

Recommended Literature
- [1] Publications received
- [2] An erythrocyte membrane-modified biomimetic synergistic nanosystem for cancer anti-vascular therapy and initial efficacy monitoring†
- [3] Enhanced electronic and optical properties of three TMD heterobilayers†
- [4] Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene†
- [5] Supported thin flexible polymethylhydrosiloxane permeable films functionalised with silolegroups: new approach for detection of nitroaromatics†
- [6] A microfluidic device enabling deterministic single cell trapping and release†
- [7] Bi2Fe4O9 thin films as novel visible-light-active photoanodes for solar water splitting†
- [8] Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies
- [9] Existence of methylmonohalogeno-arsines in equilibrium reactions of methylarsine and halogen sources
- [10] Triplet harvesting aryl carbonyl-based luminescent materials: progress and prospective










